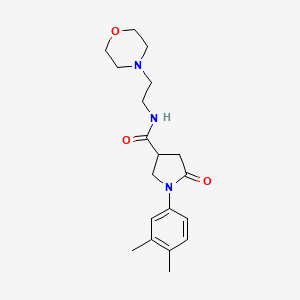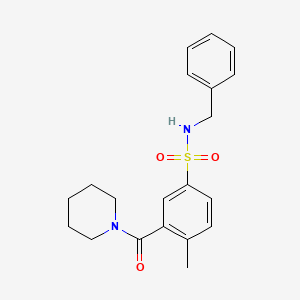
N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as DPA-714, is a novel ligand that has been developed for imaging neuroinflammation. It is a promising tool for the diagnosis and monitoring of various neuroinflammatory diseases, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
作用機序
N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide binds to TSPO, a protein that is upregulated in activated microglia and astrocytes during neuroinflammation. This binding leads to the activation of downstream signaling pathways that regulate the immune response and inflammation.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of microglia and astrocytes. In addition, it has been shown to have neuroprotective effects in animal models of neuroinflammation.
実験室実験の利点と制限
One of the main advantages of N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide is its specificity for TSPO, which allows for the imaging and quantification of neuroinflammation in vivo. However, it is important to note that TSPO expression can be upregulated in other conditions, such as cancer and ischemia, which can lead to false positives in imaging studies. In addition, this compound has a relatively short half-life, which can limit its use in longitudinal studies.
将来の方向性
There are several future directions for the use of N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide in scientific research. One area of interest is the development of new TSPO ligands with improved specificity and sensitivity for neuroinflammation. Another area of interest is the use of this compound in combination with other imaging agents to provide a more comprehensive picture of neuroinflammation. Finally, there is a need for further validation of this compound in human studies to determine its clinical utility in the diagnosis and monitoring of neuroinflammatory diseases.
In conclusion, this compound is a promising tool for the imaging and quantification of neuroinflammation in vivo. Its specificity for TSPO and anti-inflammatory effects make it a valuable tool for the diagnosis and monitoring of various neuroinflammatory diseases. However, further research is needed to fully understand its mechanism of action and clinical utility.
合成法
N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide can be synthesized using a multistep process involving the reaction of 2,5-difluorophenylhydrazine with 3,4-dimethyl-6-oxo-1(6H)-pyridazine-2-carboxylic acid ethyl ester. The resulting intermediate is then reacted with acetic anhydride to produce this compound.
科学的研究の応用
N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been extensively studied for its potential use in imaging neuroinflammation. It binds specifically to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. This allows for the visualization and quantification of neuroinflammation in vivo using positron emission tomography (PET) imaging.
特性
IUPAC Name |
N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-5-14(21)19(18-9(8)2)7-13(20)17-12-6-10(15)3-4-11(12)16/h3-6H,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRVGGREBZVYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5320878.png)
![11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)


![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5320910.png)
![2-[(4-methylbenzyl)amino]-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320919.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5320938.png)


![8-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5320972.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5320979.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)